molecular formula C16H24BrNO2S B12124004 [(3-Bromo-2,4,6-trimethylphenyl)sulfonyl](2-methylcyclohexyl)amine

[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B12124004
M. Wt: 374.3 g/mol
InChI Key: QLXQQUTUQHYYGF-UHFFFAOYSA-N
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Description

(3-Bromo-2,4,6-trimethylphenyl)sulfonylamine is a complex organic compound characterized by the presence of a brominated aromatic ring, a sulfonyl group, and a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,4,6-trimethylphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of 2,4,6-trimethylphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the attachment of the 2-methylcyclohexylamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,4,6-trimethylphenyl)sulfonylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

(3-Bromo-2,4,6-trimethylphenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of (3-Bromo-2,4,6-trimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The brominated aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing their function .

Properties

Molecular Formula

C16H24BrNO2S

Molecular Weight

374.3 g/mol

IUPAC Name

3-bromo-2,4,6-trimethyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C16H24BrNO2S/c1-10-7-5-6-8-14(10)18-21(19,20)16-12(3)9-11(2)15(17)13(16)4/h9-10,14,18H,5-8H2,1-4H3

InChI Key

QLXQQUTUQHYYGF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C(=C(C=C2C)C)Br)C

Origin of Product

United States

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